
2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-2-fluorophenylboronic acid” is a chemical compound with the molecular formula C6H5BClFO2 . It’s commonly used in research and development .
Synthesis Analysis
This compound is often used as a reactant in Suzuki cross-coupling reactions . It’s also involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, synthesis of kinesin spindle protein inhibitors, and GABA α2/3 agonist preparation .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (C6H5) with a boronic acid group (B(OH)2), a chlorine atom (Cl), and a fluorine atom (F) attached .Chemical Reactions Analysis
As mentioned earlier, this compound is often used in Suzuki cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize organic compounds by coupling a boronic acid with a halide .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 122-127 °C . It has a density of 1.4±0.1 g/cm3 and a boiling point of 310.8±52.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Chiral Supercritical Fluid Chromatography (SFC) Separations : This compound has been used in research involving chiral SFC separations. For example, Wu et al. (2016) demonstrated the resolution of a series of racemic 2,2-dimethyl-3-aryl-propanoic acids, including similar compounds, using additive-free protic methanol as a co-solvent in CO2, which had implications for large-scale SFC separations and solvent consumption (Wu et al., 2016).
Synthesis of Sterically Hindered Alcohols : The compound has been utilized in the synthesis of sterically hindered alcohols. Szpilman and Carreira (2009) used a related ester, 2-chloro-2-methylpropanoic ester, as a steering group in the Schmidt glycosidation reaction, leading to efficient glycosidation under mild, acidic conditions (Szpilman & Carreira, 2009).
Anti-Cancer Activity : Research by Liu Ying-xiang (2007) focused on the synthesis of a similar compound, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, and its potential anti-cancer activity in vitro (Liu Ying-xiang, 2007).
Synthesis of Oxadiazole Derivatives : Bhat et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluorophenyl moiety, derived from 3-chloro-2-fluoro benzoic acid, which showed potential in vivo anti-convulsant and anti-inflammatory activities (Bhat et al., 2016).
Intermediate in Anticancer Drug Synthesis : Zhang et al. (2019) reported on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for many biologically active anticancer drugs, using a compound similar to 2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid (Zhang et al., 2019).
Suzuki Cross-Coupling Reactions : Ikram et al. (2015) utilized a similar compound, 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene, in Suzuki cross-coupling reactions to synthesize new thiophene derivatives with potential medicinal applications, including haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-chloro-2-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)7-5-6(11)3-4-8(7)12/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAOGMIEDMZNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

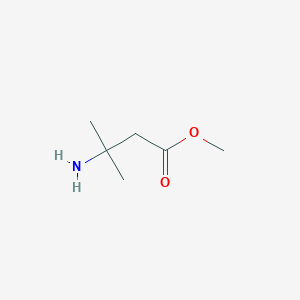
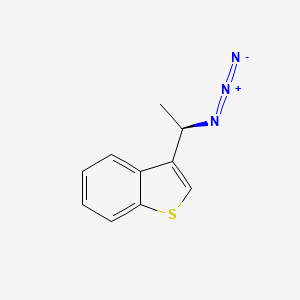
![(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile](/img/structure/B2467188.png)
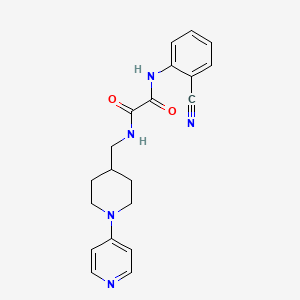
![7-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B2467191.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2467192.png)


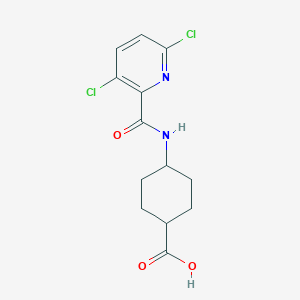
![Methyl (E)-4-(2-methyl-6a,7,8,9,10,10a-hexahydro-5H-pyrimido[5,4-c]quinolin-6-yl)-4-oxobut-2-enoate](/img/structure/B2467200.png)
![(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2467201.png)
![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2467202.png)
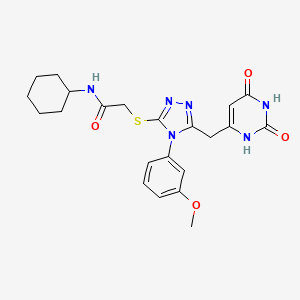
![(1S,2S,4S)-2-bromo-N',N',4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2467206.png)